molecular formula C22H20N4O3 B357369 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide CAS No. 921061-27-0

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide

Cat. No. B357369
CAS RN: 921061-27-0
M. Wt: 388.4g/mol
InChI Key: QUWXLJFMHYOMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921061-27-0

Product Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide

Molecular Formula

C22H20N4O3

Molecular Weight

388.4g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-quinolin-5-ylbutanamide

InChI

InChI=1S/C22H20N4O3/c1-28-16-12-10-15(11-13-16)22-25-21(29-26-22)9-3-8-20(27)24-19-7-2-6-18-17(19)5-4-14-23-18/h2,4-7,10-14H,3,8-9H2,1H3,(H,24,27)

InChI Key

QUWXLJFMHYOMLT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC4=C3C=CC=N4

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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